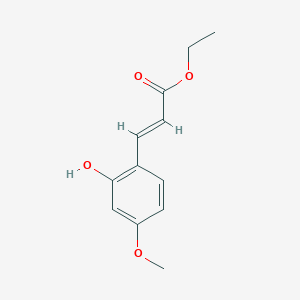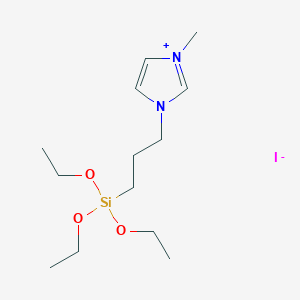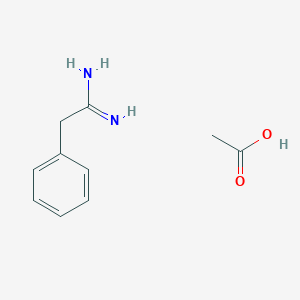
Pyridine-2-carboxamidine HOAc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine-2-carboxamidine hydrochloride (HOAc) is a synthesized compound derived from the pyridine family. It is an organic compound composed of nitrogen, hydrogen, and oxygen. Pyridine-2-carboxamidine HOAc is a white crystalline solid, with a molecular formula of C6H9N3O2HCl and a molecular weight of 183.59 g/mol. This compound is a versatile compound used in a variety of applications, including synthesis, scientific research, and laboratory experiments.
作用機序
The mechanism of action of pyridine-2-carboxamidine Pyridine-2-carboxamidine HOAc is not fully understood. However, it is believed to act by forming a complex with the metal ions, which then binds to the active site of the enzyme. This binding then prevents the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
Pyridine-2-carboxamidine this compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacteria, including Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus. Additionally, it has been shown to inhibit the growth of fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. Furthermore, it has been shown to have a variety of anti-inflammatory, antifungal, and antifungal effects.
実験室実験の利点と制限
Pyridine-2-carboxamidine Pyridine-2-carboxamidine HOAc has a number of advantages and limitations for laboratory experiments. One of the main advantages is its low toxicity, which makes it safe to use in laboratory experiments. Additionally, it is relatively inexpensive and easy to synthesize, making it a cost-effective option for laboratory experiments. However, one of the main limitations is its instability, which can make it difficult to store and handle in laboratory experiments.
将来の方向性
There are a number of potential future directions for the use of pyridine-2-carboxamidine Pyridine-2-carboxamidine HOAc. One potential future direction is its use in the development of novel therapeutic agents. Additionally, it could be used in the development of new metal-ion sensing materials or in the synthesis of new catalysts. It could also be used in the development of new organic dyes and pigments, or in the synthesis of new heterocyclic compounds. Finally, it could be used in the development of new biosensors or in the synthesis of new materials for drug delivery.
合成法
Pyridine-2-carboxamidine Pyridine-2-carboxamidine HOAc is synthesized through a two-step process. The first step involves the reaction of pyridine-2-carboxylic acid with hydrochloric acid, forming pyridine-2-carboxamidine hydrochloride. The second step involves the reaction of pyridine-2-carboxamidine hydrochloride with ammonia, forming pyridine-2-carboxamidine this compound.
科学的研究の応用
Pyridine-2-carboxamidine Pyridine-2-carboxamidine HOAc has a variety of applications in scientific research. It has been used in the synthesis of a wide range of compounds, including organic dyes, organic pigments, and pharmaceuticals. It has also been used in the synthesis of a range of metal complexes, such as cobalt, nickel, and zinc. Additionally, it has been used in the synthesis of a range of heterocyclic compounds, such as thiophene, pyrrole, and furan.
特性
IUPAC Name |
acetic acid;pyridine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3.C2H4O2/c7-6(8)5-3-1-2-4-9-5;1-2(3)4/h1-4H,(H3,7,8);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZWIAPUJMCNIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=NC(=C1)C(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aS,4S,6S,7aR)-2-(4-Iodophenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B6354049.png)
![1-(4-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)phenyl)ethanone](/img/structure/B6354051.png)
![Ethyl 3-[isopropylamino-(4-nitrophenyl)-methyl]-1H-indole-2-carboxylate hydrochloride](/img/structure/B6354061.png)




![N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide; 98%](/img/structure/B6354077.png)
![Cl[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]Ru(II) BF4, 97%](/img/structure/B6354084.png)



